molecular formula C11H15NO2 B13421233 N-Formyl Pseudoephedrine

N-Formyl Pseudoephedrine

Cat. No.: B13421233
M. Wt: 193.24 g/mol
InChI Key: RPFBXDFMFZGQFB-GXSJLCMTSA-N
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Description

N-Formyl Pseudoephedrine, with the CAS number 67844-52-4 and molecular formula C 11 H 15 NO 2 , is a high-purity chemical standard critical for pharmaceutical research and development . Its primary research application is in the analytical method development, validation (AMV), and quality control (QC) during the commercial production and regulatory submission (e.g., Abbreviated New Drug Application or ANDA) of Ephedrine hydrochloride . The compound serves as a key intermediate in stereoselective organic synthesis, as documented in patents for the preparation of specific active pharmaceutical ingredients . Researchers utilize this compound to ensure the identity, potency, and purity of pharmaceutical products through precise chromatographic analysis. It is supplied with comprehensive characterization data to meet stringent regulatory requirements. Traceability against pharmacopeial standards (USP/EP) can be provided based on feasibility assessments . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide

InChI

InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11+/m0/s1

InChI Key

RPFBXDFMFZGQFB-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C=O

Origin of Product

United States

Synthetic Methodologies for N Formyl Pseudoephedrine

Direct N-Formylation of Pseudoephedrine

The direct N-formylation of pseudoephedrine is a primary method for the synthesis of N-Formyl Pseudoephedrine. This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the pseudoephedrine molecule.

Reaction Conditions and Optimization

The synthesis of this compound can be achieved by reacting pseudoephedrine with a formylating agent. A known process utilizes ethyl formate (B1220265) as the formylating agent. google.com The reaction is typically carried out by mixing pseudoephedrine with ethyl formate and heating the mixture to a temperature between 50°C and 60°C, with a preferred range of 55°C to 60°C. google.com The product is then isolated by distilling off the excess reagent and the ethanol (B145695) that is formed as a byproduct. google.com

Optimization of N-formylation reactions often involves exploring various catalysts and reaction conditions to improve yield and efficiency. For instance, in the N-formylation of other amines, Lewis acids such as ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ have been shown to effectively catalyze the reaction with formic acid, leading to high yields of the corresponding formamides. researchgate.net While no reaction was observed when heating a mixture of aniline (B41778) and formic acid alone, the addition of a catalytic amount of these Lewis acids prompted the reaction to proceed efficiently. researchgate.net It was also noted that arylamines with electron-donating groups were more reactive. researchgate.net

Yields and Chemoselectivity Considerations in Formamide (B127407) Formation

In the synthesis of N-acyl derivatives of pseudoephedrine, a key consideration is the potential for both N-acylation and O-acylation. However, due to the rapid intramolecular O to N acyl transfer that occurs under neutral or basic conditions, the N-acyl product is strongly favored. caltech.edu This inherent chemoselectivity simplifies the synthesis, as by-products arising from O-acylation are generally not observed in significant amounts. caltech.edu In many cases, the only significant by-product is a small amount (≤5%) of the N,O-diacylated product, which can be easily removed through recrystallization or flash column chromatography. caltech.edu

The yields for N-acylation of pseudoephedrine are generally high. caltech.edu For example, the N-acylation of pseudoephedrine to form various tertiary amides can be achieved in high yields, with the products being stable, crystalline solids that are easily purified. caltech.edu The chemoselectivity of formylation reactions has also been demonstrated in molecules containing both hydroxyl and amino groups, where only the N-formylation product is formed. scholarsresearchlibrary.com

Table 1: Comparison of Acylation Methods for Pseudoephedrine

MethodReagentConditionsYieldSelectivityRef.
N-FormylationEthyl Formate55-60°CHighN-selective google.com
N-AcylationAcylating AgentsNeutral/BasicHighN-selective caltech.edu
BenzoylationBenzoyl ChlorideChloroform, triethylamine (B128534)40% N-acylated, 60% O-acylatedMixture researchgate.net
4-Nitrobenzoylation4-Nitrobenzoyl Chloride-59% N-acylated, 41% O-acylatedN-acylated favored researchgate.net

Alternative Synthetic Routes to this compound Derivatives

While direct formylation is a common approach, alternative methods and considerations for the synthesis of this compound and its derivatives exist.

Comparison with other N-Acylation Methods for Pseudoephedrine

The N-acylation of pseudoephedrine can be achieved using various acylating agents, not just those that introduce a formyl group. For instance, acetic anhydride (B1165640) can be used to synthesize N-acetyl pseudoephedrine. The choice of acylating agent can influence the properties and subsequent reactivity of the resulting amide.

In a comparative study, the reaction of pseudoephedrine with benzoyl chloride in the presence of triethylamine yielded a mixture of N-acylated (40%) and O-acylated (60%) products. researchgate.net However, when using 4-nitrobenzoyl chloride, which has an electron-withdrawing group, the N-acylated product was favored, with a yield of 59% compared to 41% for the O-acylated product. researchgate.net This highlights how the electronic properties of the acylating agent can influence the chemoselectivity of the reaction.

Green Chemistry Approaches in N-Formylation Processes

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. For N-formylation reactions, several green approaches have been developed that avoid the use of toxic reagents, organic solvents, and catalysts, and often proceed under milder conditions with higher efficiency. academie-sciences.fr

One such method involves the use of ultrasound irradiation for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr This technique has been shown to provide high yields of N-formylated products in shorter reaction times compared to conventional methods. academie-sciences.fr Another green approach utilizes formic acid under neat (solvent-free) reaction conditions, which also provides moderate to excellent yields and a simple work-up. scholarsresearchlibrary.comresearchgate.net

Furthermore, a sustainable approach for N-formylation has been reported using carbon dioxide and sodium borohydride (B1222165). rsc.org This method is catalyst-free and proceeds without the need for high pressure. rsc.org The in-situ generation of formoxy borohydride species is crucial for the success of this reaction. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Pseudoephedrine itself is a chiral molecule, possessing two stereogenic centers. This means that this compound also has multiple stereoisomers. The synthesis of specific stereoisomers is crucial in many applications, particularly in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis.

The stereochemistry of the starting pseudoephedrine determines the stereochemistry of the resulting N-formyl derivative. For example, starting with (1S,2S)-pseudoephedrine will yield N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide. synzeal.com

The use of pseudoephedrine and its derivatives as chiral auxiliaries is a well-established field in organic synthesis. caltech.eduox.ac.uk The enolates of pseudoephedrine amides undergo highly diastereoselective alkylations, allowing for the synthesis of α-substituted products with high enantiomeric enrichment. caltech.edu While specific studies on the enantioselective and diastereoselective synthesis of this compound stereoisomers are not extensively detailed in the provided context, the principles of using chiral auxiliaries like pseudoephedrine are directly applicable. The synthesis of specific stereoisomers of related compounds, such as norephedrine (B3415761) and norpseudoephedrine, has been achieved through methods like asymmetric transfer hydrogenation, highlighting the potential for stereocontrolled synthesis in this class of molecules. researchgate.net

Stereochemical Control and Diastereoselectivity in N Formyl Pseudoephedrine Derived Systems

Mechanistic Basis for Stereochemical Induction in Pseudoephedrine Amides

The high degree of stereochemical control observed in the alkylation of pseudoephedrine amides stems from a combination of factors, including the preferred geometry of the enolate intermediate and the influence of coordinating metal ions.

Deprotonation of a pseudoephedrine amide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) results in the formation of the corresponding (Z)-enolate. wikipedia.org The stereoselectivity of subsequent reactions is believed to arise from a specific conformation of this lithium enolate. In this proposed reactive conformation, one π-face of the enolate is effectively blocked by the secondary lithium alkoxide group of the pseudoephedrine auxiliary and its associated solvent shell. wikipedia.org This steric hindrance directs incoming electrophiles, such as alkyl halides, to attack from the opposite, more accessible face. wikipedia.orgnih.gov This attack occurs syn to the methyl group on the pseudoephedrine backbone, leading to the observed high diastereoselectivity. acs.org

The presence of anhydrous lithium chloride (LiCl) is crucial for achieving optimal results in the alkylation of pseudoephedrine amide enolates. acs.orgnih.gov While its precise role is complex, LiCl has been shown to significantly accelerate the rate of alkylation. acs.orgnih.gov It is proposed that LiCl modifies the aggregation state of the lithium enolate in solution, potentially by forming mixed aggregates, which leads to a more reactive species. acs.orgresearchgate.net This rate acceleration allows many reactions to proceed cleanly and efficiently at low temperatures. acs.org

Furthermore, LiCl helps to suppress undesirable side reactions, such as O-alkylation of the secondary hydroxyl group on the pseudoephedrine auxiliary. acs.org Structural and rate studies indicate that while LiCl has little effect on the dynamics of the enolate homoaggregates, it forms adducts that dramatically accelerate the alkylation reaction. nih.gov A key observation was that a significant excess (≥5.0 equivalents) of LiCl was essential for achieving the best yields and selectivities in these reactions. nih.gov

Diastereoselective Alkylation Reactions Involving Pseudoephedrine Formamides

The enolates generated from pseudoephedrine amides are highly nucleophilic and react efficiently with a wide array of alkyl halides, affording α-substituted products with excellent diastereoselectivity. acs.org

Pseudoephedrine amide enolates demonstrate high reactivity and selectivity in reactions with various primary alkyl halides. acs.org Due to the high nucleophilicity of the enolates, these alkylations can often be carried out at temperatures ranging from -78 °C to 0 °C. acs.orgwikipedia.org The reactions consistently yield products with high diastereomeric excess, typically greater than 95%. acs.org

EntryAmide SubstrateAlkyl HalideProduct Yield (%)Diastereomeric Ratio (crude)
1Pseudoephedrine PropionamideCH₃I9496:4
2Pseudoephedrine PropionamideCH₃CH₂I9997:3
3Pseudoephedrine Propionamiden-BuI9997:3
4Pseudoephedrine PhenylacetamideCH₃I9996:4
5Pseudoephedrine PhenylacetamideCH₃CH₂I9997:3

Data sourced from studies on pseudoephedrine amides, demonstrating typical yields and selectivities in alkylations with primary alkyl halides. acs.org

The enhanced nucleophilicity and thermal stability of pseudoephedrine amide enolates make them suitable for reactions with typically less reactive electrophiles, such as β-branched primary alkyl iodides. acs.org These reactions are valuable as they provide access to 1,3-dialkyl-substituted carbon chains, a common motif in natural products. The alkylations proceed efficiently, often at room temperature (23 °C), which is a testament to the reactivity of these enolates. acs.org

The stereocontrolled construction of quaternary carbon centers is a significant challenge in organic synthesis. The pseudoephedrine auxiliary method provides robust protocols for achieving this transformation with high diastereoselectivity. nih.govnih.gov Two primary methods have been developed:

Direct Alkylation: This involves the enolization and subsequent alkylation of α,α-disubstituted pseudoephedrine amides. This process has been shown to be both efficient and highly diastereoselective for a range of substrates. nih.govglobethesis.com The reaction proceeds through the stereospecific replacement of the α-hydrogen with an alkyl group, with retention of stereochemistry. nih.gov

Conjugate Addition-Alkylation: In this approach, an α,α-disubstituted pseudoephedrine amide enolate is generated in a stereocontrolled manner via the conjugate addition of an organolithium reagent to an α-alkyl-α,β-unsaturated pseudoephedrine amide. nih.govnih.gov The resulting enolate can then be trapped with an electrophile to form the desired quaternary center. nih.gov

Entryα-Substituted AmideAlkylating AgentProduct Yield (%)Diastereomeric Ratio
1(R,S)-Pseudoephedrine α-methylbutyramideAllyl Bromide8596:4
2(R,S)-Pseudoephedrine α-methylbutyramideBenzyl Bromide9596:4
3(R,S)-Pseudoephedrine α-methylbutyramideEthyl Iodide8896:4
4(S,S)-Pseudoephedrine α-methylbutyramideAllyl Bromide8695:5
5(S,S)-Pseudoephedrine α-methylbutyramideBenzyl Bromide9595:5

Data representing the direct alkylation method for forming quaternary centers using α,α-disubstituted pseudoephedrine amides. nih.gov

Influence of Substrate and Reagent Effects on Diastereoselectivity in N-Formyl Pseudoephedrine Derived Systems

The stereochemical outcome of reactions involving N-acyl pseudoephedrine amides, including the N-formyl derivative, is profoundly influenced by both the structure of the substrate (electrophile) and the reagents employed, such as bases and additives. While specific research focusing exclusively on this compound is limited, the extensive studies on closely related N-acyl pseudoephedrine systems provide a robust framework for understanding these effects. The diastereoselectivity of these reactions is governed by the formation of a rigid chelated enolate intermediate, and any factor that affects the structure and reactivity of this intermediate will, in turn, impact the stereochemical course of the reaction.

The enolization of N-acyl pseudoephedrine amides using a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride, leads to the formation of a Z-enolate. This enolate is believed to exist in a conformation where the lithium cation is chelated by the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group. This rigid structure effectively shields one of the diastereotopic faces of the enolate, leading to a highly selective attack of the electrophile from the less hindered face.

The diastereoselectivity of these reactions is significantly dependent on the nature of the electrophile. In alkylation reactions, a wide range of alkyl halides have been shown to react with high diastereoselectivity. Generally, more reactive electrophiles tend to give higher diastereoselectivity. For instance, the alkylation of pseudoephedrine amide enolates with primary alkyl halides typically proceeds with excellent stereocontrol.

The influence of the electrophile on the diastereoselectivity of alkylation of pseudoephedrine amides is illustrated in the following table:

Electrophile (R-X)Diastereomeric Ratio (dr)
Benzyl bromide>95:5
Ethyl iodide>95:5
n-Butyl bromide>95:5
Isobutyl iodide>95:5

It is important to note that while the data presented is for various N-acyl pseudoephedrine amides, similar high levels of diastereoselectivity are anticipated for the N-formyl derivative under analogous conditions.

The choice of reagents, particularly the base and the presence of additives like lithium chloride, plays a crucial role in achieving high diastereoselectivity. Lithium chloride is believed to promote the formation of a more ordered and tightly bound chelated transition state, thereby enhancing the facial bias of the enolate. In the absence of lithium chloride, a decrease in diastereoselectivity is often observed.

Furthermore, the stereochemical outcome can be dramatically altered by the choice of reagents in other types of reactions, such as Michael additions. For example, the reaction of a pseudoephedrine amide enolate with a Michael acceptor can yield either the syn or anti adduct depending on the presence or absence of lithium chloride. In the absence of LiCl, the anti adduct is favored, whereas the presence of LiCl leads to the preferential formation of the syn adduct. This remarkable switch in selectivity underscores the profound impact of additives on the transition state geometry.

A summary of the effect of lithium chloride on the diastereoselectivity of a Michael reaction is presented below:

AdditiveDiastereomeric Ratio (syn/anti)
None<5:95
LiCl>95:5

Applications of N Formyl Pseudoephedrine Derivatives As Chiral Auxiliaries

Enantioselective Synthesis of Carboxylic Acids

Pseudoephedrine amides serve as excellent precursors for the synthesis of highly enantiomerically enriched carboxylic acids. acs.org The process involves the diastereoselective alkylation of the corresponding amide enolates. These enolates, typically generated using a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, react with a variety of alkyl halides to produce α-substituted amides with high diastereoselectivity. acs.org The presence of lithium chloride is crucial as it accelerates the rate of alkylation and suppresses unwanted O-alkylation of the auxiliary's hydroxyl group. acs.org

The diastereoselectivity of the alkylation is controlled by the chiral environment provided by the pseudoephedrine auxiliary. The incoming electrophile preferentially attacks from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in significant excess. These alkylated pseudoephedrine amides are often crystalline, which allows for easy purification and enhancement of diastereomeric purity through recrystallization. proquest.com Subsequent hydrolysis of the purified amide, under either acidic or basic conditions, cleaves the auxiliary to afford the desired carboxylic acid with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). harvard.edunih.gov

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides for Carboxylic Acid Synthesis

Entry Alkyl Halide Product Diastereomeric Ratio (dr) Yield (%)
1 Benzyl bromide >99:1 95
2 Iodomethane >99:1 92
3 Allyl bromide 98:2 91

Data synthesized from research findings.

Enantioselective Synthesis of Alcohols

The utility of pseudoephedrine as a chiral auxiliary extends to the enantioselective synthesis of alcohols. acs.org Following the diastereoselective alkylation of the pseudoephedrine amide, the resulting α-substituted amide can be reduced to the corresponding primary alcohol. harvard.edu A key reagent for this transformation is lithium amidotrihydroborate (LAB), which effectively reduces the amide to the alcohol without significant epimerization at the newly formed stereocenter. proquest.comharvard.edu

An alternative and improved method for synthesizing enantiopure 2-substituted alcohols involves an oxidation-reduction sequence. thieme-connect.comuni-goettingen.de After the initial diastereoselective alkylation, the hydroxyl group in the amide side chain is oxidized to an oxoamide (B1213200). These oxoamides can be purified to very high diastereomeric ratios (>99:1) by crystallization or preparative HPLC. thieme-connect.comuni-goettingen.de Subsequent reductive cleavage of the purified oxoamide yields the enantiopure 2-substituted alcohol with up to 99.9% ee. thieme-connect.comuni-goettingen.de This method provides a reliable route to alcohols with exceptionally high enantiomeric purity.

Table 2: Enantioselective Synthesis of Alcohols via Pseudoephedrine Amides

Entry Alkylated Amide Reducing Agent Product Enantiomeric Excess (ee) Yield (%)
1 α-Methylpropionamide LiBH4/H2O >99% 88
2 α-Benzylpropionamide LiAlH4 >99% 90

Data synthesized from research findings.

Enantioselective Synthesis of Aldehydes and Ketones

Pseudoephedrine amides are also versatile intermediates for the enantioselective synthesis of aldehydes and ketones. acs.org The conversion of the alkylated pseudoephedrine amides to ketones is achieved by treatment with organolithium reagents. harvard.edu This reaction proceeds in high yields and with minimal loss of enantiomeric purity. harvard.edu

For the synthesis of aldehydes, the alkylated amides can be reduced using specific reducing agents that selectively convert the amide to an aldehyde without over-reduction to the alcohol. acs.org For instance, reduction with lithium triethoxyaluminum hydride can provide the corresponding aldehydes in good yields. harvard.edu

Furthermore, a solid-phase approach has been developed for the synthesis of small libraries of chiral ketones and alcohols. nih.gov In this method, pseudoephedrine is attached to a solid support, such as Merrifield resin, and then acylated and alkylated. Cleavage from the resin then yields the desired ketones or alcohols in high enantiomeric excess. nih.govacs.org

Table 3: Synthesis of Chiral Ketones from Pseudoephedrine Amides

Entry Alkylated Amide Organolithium Reagent Product Enantiomeric Excess (ee) Yield (%)
1 α-Methylpropionamide Phenyllithium >99% 95
2 α-Benzylpropionamide Methyllithium >99% 92

Data synthesized from research findings.

Recyclability and Recovery of the Pseudoephedrine Auxiliary Moiety

A significant advantage of using pseudoephedrine as a chiral auxiliary is its recoverability and potential for reuse, which is crucial for cost-effective and sustainable chemical synthesis. nih.govwikipedia.org

The removal of the pseudoephedrine auxiliary from the alkylated amide product is a critical step. wikipedia.org Fortunately, a variety of cleavage methodologies have been developed to transform the amides into different functional groups while allowing for the recovery of the auxiliary. acs.orgwikipedia.org

For Carboxylic Acids: Acidic or basic hydrolysis is commonly employed. For example, heating the amide with aqueous sulfuric acid or sodium hydroxide (B78521) effectively cleaves the amide bond to yield the carboxylic acid. nih.govsci-hub.se After cleavage, the protonated pseudoephedrine can be recovered from the aqueous layer by basification and extraction. sci-hub.se

For Alcohols: Reductive cleavage using reagents like lithium aluminum hydride or lithium amidotrihydroborate not only produces the desired alcohol but also liberates the pseudoephedrine auxiliary. proquest.comharvard.edu

For Ketones: Reaction with organolithium reagents results in the formation of the ketone and the lithium salt of the pseudoephedrine auxiliary, which can then be recovered after an aqueous workup. harvard.edu

Once recovered, the pseudoephedrine auxiliary can be purified and reused in subsequent asymmetric syntheses. nih.gov The recovered auxiliary can be reacylated to form new pseudoephedrine amides, thus completing the cycle. acs.org In solid-phase synthesis, the resin-bound pseudoephedrine can be conveniently recycled and reutilized with no significant loss in the yield or enantiomeric excess of the products. nih.govacs.org This recyclability significantly enhances the economic and environmental viability of this methodology.

Solid-Phase Asymmetric Synthesis Utilizing Immobilized Pseudoephedrine Amides

The principles of pseudoephedrine-mediated asymmetric alkylation have been successfully translated to solid-phase synthesis. nih.govacs.org Immobilized pseudoephedrine amides are prepared by attaching pseudoephedrine to a polymer support, such as Merrifield resin, through its hydroxyl group. nih.govnih.gov The nitrogen atom is then acylated to form the desired amide. nih.gov

Deprotonation of the resin-bound amide followed by alkylation proceeds smoothly, mirroring the solution-phase chemistry. nih.govnih.gov The key advantage of the solid-phase approach is the simplified purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin. researchgate.net

Advanced Spectroscopic Characterization and Structure Elucidation of N Formyl Pseudoephedrine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure of N-Formyl Pseudoephedrine in solution. emerypharma.com

1D NMR: The ¹H NMR spectrum provides initial information regarding the number and types of protons. Key signals would include those for the aromatic protons of the phenyl group, the methine protons of the pseudoephedrine backbone, the N-methyl and C-methyl protons, and the formyl proton. The chemical shift of the formyl proton is particularly diagnostic and may appear as two distinct signals due to the presence of rotamers (conformational isomers) arising from restricted rotation around the amide C-N bond. researchgate.net The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the formyl group.

2D NMR: A suite of 2D NMR experiments is used to assemble the molecular puzzle:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, revealing which protons are adjacent to each other in the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, an HMBC correlation between the formyl proton and the N-methyl carbon would confirm the N-formyl-N-methyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY can help determine the relative stereochemistry and distinguish between the syn and anti rotamers by observing through-space interactions, for example, between the formyl proton and the N-methyl protons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Rotamers) Note: This table is predictive and based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Formyl CH 8.0-8.4 (two signals) 162-165 N-CH₃, N-CH
Phenyl CH 7.2-7.4 126-129 C-OH
CH-OH 4.6-4.9 75-78 Phenyl C, C-CH₃
N-CH 4.1-4.5 58-62 C-CH₃, N-CH₃, Formyl C
N-CH₃ 2.7-3.0 (two signals) 30-35 Formyl C, N-CH

Solid-State NMR for Conformational and Crystal Structure Analysis

While solution NMR reveals the structure of a molecule averaged over its dynamic motions, solid-state NMR (ssNMR) provides insights into the molecular conformation and packing within a crystal lattice. uliege.be For molecules like this compound that may be difficult to grow into single crystals suitable for X-ray diffraction, ssNMR is a powerful alternative. researchgate.net

Quadrupolar NMR Crystallography for Structural Prediction and Refinement

A cutting-edge technique known as quadrupolar NMR crystallography (QNMRX-CSP) has emerged for predicting, solving, and refining crystal structures. rsc.orgdntb.gov.ua This method is particularly powerful for hydrochloride salts of organic molecules, as it utilizes ssNMR data from quadrupolar nuclei like ³⁵Cl (nuclear spin > 1/2). rsc.orgfsu.edu

The QNMRX-CSP protocol has been successfully applied to the diastereomeric precursors, ephedrine (B3423809) HCl and pseudoephedrine HCl. rsc.orgfsu.edu The methodology involves:

Generating thousands of candidate crystal structures using computational methods. fsu.edu

Calculating theoretical ³⁵Cl electric field gradient (EFG) tensors for these structures using density functional theory (DFT). rsc.org

Comparing the calculated parameters with experimentally measured ³⁵Cl ssNMR data. researchgate.net

Filtering the candidates to identify the structure that best matches the experimental data, leading to a refined and validated crystal structure. fsu.edu

This approach could be extended to derivatives like this compound HCl, offering a pathway to determine its crystal structure even from powder samples, which is often beyond the capability of conventional diffraction methods. rsc.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule at atomic resolution. nih.gov It provides an unambiguous determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. numberanalytics.com

For a derivative of pseudoephedrine, which has two chiral centers ((1S,2S) in the case of (1S,2S)-N-Formyl Pseudoephedrine), X-ray crystallography can definitively confirm the spatial arrangement of the substituents around these centers. nih.govlgcstandards.com A study on newly synthesized N- and O-acyl pseudoephedrines demonstrated the power of this technique. researchgate.net The analysis of a single crystal yields an electron density map from which the precise molecular structure can be built and refined. nih.gov The resulting structural model, often visualized as an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram, provides conclusive evidence of the compound's molecular conformation and stereochemical configuration. researchgate.net

Table 2: Example Crystallographic Data for an Acyl-Pseudoephedrine Derivative Data adapted from a representative structure to illustrate typical parameters.

Parameter Value
Chemical Formula C₁₈H₂₁NO₂
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.543
b (Å) 6.121
c (Å) 15.332
β (°) 98.75
Volume (ų) 792.1
Z (molecules/unit cell) 2

Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound. Coupled with a separation technique like Gas Chromatography (GC-MS), it is also exceptionally powerful for identifying and quantifying trace-level impurities. acs.org

For this compound, electron ionization mass spectrometry (EI-MS) would produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight (193.24 g/mol ). nih.gov Key fragment ions would arise from the cleavage of the C-C bond between the two chiral centers and other characteristic fragmentations, helping to confirm the core pseudoephedrine structure.

Perhaps more critically, GC-MS is essential for impurity profiling, which provides forensic intelligence about the synthetic route used to produce a substance. acs.orgnih.gov N-Formylmethamphetamine, a closely related compound, is a known route-specific impurity for methamphetamine synthesized via the Leuckart reaction, where N-methylformamide is used. researchgate.net The presence of this compound itself, or other specific by-products, can therefore provide crucial clues about the precursors and reagents used in a clandestine synthesis. nih.govacs.org

Table 3: Potential Synthesis-Related Impurities Detectable by GC-MS

Compound Name Potential Origin / Significance
Pseudoephedrine / Ephedrine Unreacted starting material.
Methamphetamine Product of reduction if this compound is an intermediate.
N-Formylmethamphetamine By-product associated with the Leuckart synthesis route. nih.gov
Phenyl-2-propanone (P2P) Alternative precursor; its presence suggests a different synthesis pathway.
Di-(1-phenyl-2-methylaminopropyl)amine Dimerization by-product.

Chemical Transformations and Derivatizations of N Formyl Pseudoephedrine

Hydrolysis of the N-Formyl Group to Regenerate Pseudoephedrine

The N-formyl group of N-Formyl Pseudoephedrine can be removed through hydrolysis to yield the parent compound, pseudoephedrine. This reaction is a standard transformation for N-formyl amides and is typically achieved under acidic or basic conditions. For instance, a process involving N-formylation, cyclization to an oxazoline, and subsequent hydrolytic ring-opening under acidic conditions is a known method for the transformation of related amino alcohols. harvard.edu This final hydrolysis step effectively removes the formyl-derived carbon, regenerating the secondary amine.

The regeneration of pseudoephedrine from its N-formyl derivative is a crucial step in synthetic sequences where the formyl group is employed as a protecting group for the secondary amine. Protecting the amine allows for selective reactions to be carried out at other parts of the molecule, after which the original amine functionality can be restored.

Reactions at the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is a key site for chemical modification. A significant reaction at this position is deoxygenation, which involves the removal of the hydroxyl group. Research has demonstrated the deoxygenation of N-acyl ephedrine (B3423809) derivatives, including N-formyl ephedrine, using catalysts such as Raney Nickel. google.com In this process, the N-acyl ephedrine derivative is heated with Raney Nickel in an organic solvent like toluene (B28343) to yield the corresponding deoxygenated product. google.com

This deoxygenation reaction is a critical step in the conversion of pseudoephedrine derivatives. The N-formyl group plays a role in influencing the reaction's outcome and can be subsequently hydrolyzed if the free amine is desired.

Table 1: Deoxygenation of N-Acyl Ephedrine Derivatives

ReactantCatalystSolventOutcome
N-Formyl EphedrineRaney NickelTolueneDeoxygenation at hydroxyl group
N-Acetyl EphedrineRaney NickelTolueneDeoxygenation at hydroxyl group
N-Benzoyl EphedrineRaney NickelTolueneDeoxygenation at hydroxyl group

This table illustrates the general reaction conditions for the deoxygenation of N-acylated ephedrine derivatives as described in the literature. google.com

Other potential reactions at the hydroxyl group, typical for secondary alcohols, include oxidation to a ketone or esterification with various acylating agents. These transformations would yield a range of N-formylated derivatives with modified side chains, further expanding the synthetic utility of the this compound scaffold.

Ring Cleavage Reactions of Related Oxazolidine (B1195125) Derivatives

Pseudoephedrine and related amino alcohols can react with aldehydes, such as formaldehyde (B43269), to form oxazolidine rings. researchgate.netnih.gov For example, the reaction of (+)-pseudoephedrine with formaldehyde results in the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine. researchgate.netnih.gov These five-membered heterocyclic structures are formed through the condensation of the amino and hydroxyl groups with the aldehyde.

The stability and cleavage of these oxazolidine rings are subject to various factors. The hydrolysis of oxazolidines, which constitutes a ring-cleavage reaction, is influenced by the substituents on the ring. Studies on oxazolidines derived from the reaction of pseudoephedrine with salicylaldehyde (B1680747) and p-hydroxybenzaldehyde have shown that the position of a hydroxyl group on the phenyl substituent at C(2) significantly affects the rate of hydrolysis. researcher.life Oxazolidines with an ortho-hydroxyl substituent hydrolyze more than 30 times faster than those with a para-hydroxyl substituent. researcher.life The rate-determining step is believed to involve the protonation of the ring oxygen atom followed by ring cleavage. researcher.life

The cleavage of the oxazolidine ring can also be influenced by the nature of the nitrogen substituent. N-acylation of an oxazolidine ring can make both hydrolysis and reductive ring-opening more difficult. researchgate.net This is attributed to the conjugation of the nitrogen lone pair with the carbonyl group, which reduces the basicity of the ring oxygen and strengthens the intracyclic C-O bond. researchgate.net

Table 2: Relative Hydrolysis Rates of Oxazolidines Derived from Pseudoephedrine

C(2) SubstituentRelative Rate of Hydrolysis
ortho-hydroxyphenyl>30x
para-hydroxyphenyl1x
phenyl1x

This table compares the hydrolysis rates of oxazolidines with different substituents at the C(2) position, demonstrating the accelerating effect of an ortho-hydroxyl group. researcher.life

Conversions to Other Chiral Amine Derivatives

This compound serves as a valuable intermediate in the synthesis of other chiral amine derivatives. The pseudoephedrine scaffold is widely recognized as a potent chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched compounds. harvard.eduharvard.eduscispace.com

A notable example of its use in generating other chiral amines is in the synthesis of pseudoephenamine, a practical chiral auxiliary that is not subject to the same regulatory restrictions as pseudoephedrine. harvard.eduharvard.edu The synthesis of one diastereomer of a related amino alcohol from another can proceed through a sequence involving N-formylation, an invertive cyclization to an oxazoline, and subsequent hydrolytic ring-opening. harvard.edu In this pathway, the N-formyl derivative is a key intermediate that enables the inversion of stereochemistry at one of the chiral centers, leading to a different chiral amine derivative upon completion of the sequence.

Furthermore, amides derived from pseudoephedrine are used to direct diastereoselective alkylation reactions. harvard.eduharvard.edu After the desired alkyl group has been introduced, the chiral auxiliary can be cleaved to yield enantiomerically enriched carboxylic acids, ketones, or alcohols. harvard.eduharvard.edu While these reactions start with an N-acyl derivative other than the formyl, the principle remains that the acylated pseudoephedrine structure is a cornerstone for generating a wide array of other chiral molecules.

Analytical Methodologies for Purity and Enantiomeric Excess Determination in Synthetic Processes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the analysis of pharmaceutical compounds and their intermediates, including N-Formyl Pseudoephedrine. researchgate.netsci-hub.se Its application extends to both the quantification of the compound's purity and the critical determination of its stereoisomeric composition.

For purity assessment, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. sci-hub.se this compound and any potential impurities are separated based on their differential partitioning between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. researchgate.netsci-hub.se The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.

Chiral analysis is paramount due to the presence of two chiral centers in the pseudoephedrine backbone. nih.gov The specific stereochemistry, (1S,2S) for this compound, must be confirmed and quantified. nih.govclearsynth.com Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based chiral columns are often effective for separating ephedrine (B3423809) analogues. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterPurity Analysis (Reversed-Phase)Chiral Analysis
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm) sci-hub.seChiral Stationary Phase (e.g., Lux i-amylose-1) nih.gov
Mobile PhaseAcetonitrile/Phosphate Buffer (pH adjusted) sci-hub.seHexane/Ethanol (B145695)/Modifier
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 210 nm sci-hub.seUV at 210 nm
Expected Retention Time (Hypothetical)This compound: 8.5 min(1S,2S)-Isomer: 12.3 min; (1R,2R)-Isomer: 14.1 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Structure Confirmation in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that provides exceptional separation efficiency and definitive structure confirmation, making it indispensable for impurity profiling. nih.govlatrobe.edu.au In the context of this compound synthesis, GC-MS is used to detect and identify trace-level impurities that may include starting materials, reagents, side-products, or degradation products.

Due to the presence of a polar hydroxyl group, this compound and related compounds often require derivatization prior to GC analysis to increase their volatility and thermal stability. scielo.brscielo.br A common approach is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This process reduces peak tailing and improves chromatographic resolution.

Following separation on the GC column (typically a nonpolar phase like 5% phenyl-methylpolysiloxane), the eluted compounds enter the mass spectrometer. scielo.br The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. This spectrum allows for the unambiguous identification of known impurities by comparison to a spectral library and aids in the structural elucidation of unknown compounds. nih.gov GC-MS is particularly valuable for identifying structurally similar impurities that may not be resolved by HPLC.

Table 2: Illustrative GC-MS Data for Derivatized this compound
CompoundDerivativeHypothetical Retention Time (min)Key Mass Fragments (m/z)
This compoundO-TMS15.273 (TMS), 146, 174, 265 (M+)
Pseudoephedrine (Impurity)N,O-di-TMS13.873 (TMS), 146, 174, 309 (M+)
Benzoic Acid (Impurity)O-TMS11.573 (TMS), 117, 194 (M+)

Development of Advanced Chiral Separation Methods

While chiral HPLC is a well-established method, the ongoing development of advanced separation techniques offers potential for improved efficiency, speed, and resolution in the chiral analysis of compounds like this compound. Two such prominent techniques are Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC).

Capillary Electrophoresis (CE) has emerged as a powerful tool for chiral separations due to its extremely high separation efficiency. unibo.it For chiral resolution of basic compounds like pseudoephedrine derivatives, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. unibo.it The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. CE methods are often faster and consume significantly less solvent and sample compared to HPLC.

Supercritical Fluid Chromatography (SFC) is another advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and higher efficiency than HPLC. Chiral SFC, using columns packed with a chiral stationary phase, is highly effective for the separation of enantiomers of pharmaceutical compounds and is considered a green chromatography technique due to the reduced use of organic solvents.

These advanced methods provide powerful alternatives and complementary approaches to conventional chiral HPLC for ensuring the enantiomeric purity of this compound.

Table 3: Comparison of Chiral Separation Methodologies (Illustrative)
MethodPrincipleTypical Analysis TimeKey Advantage
Chiral HPLCDifferential interaction with Chiral Stationary Phase (CSP) nih.gov15-30 minRobust and widely available
Chiral CEDifferential mobility of diastereomeric complexes with a chiral selector unibo.it&lt;15 minHigh efficiency, low sample/solvent use
Chiral SFCPartitioning between supercritical fluid mobile phase and CSP5-15 minFast, reduced organic solvent consumption

Q & A

Q. What are the key physicochemical properties and synthetic routes for N-Formyl Pseudoephedrine?

this compound (CAS 67844-52-4) is a derivative of pseudoephedrine, where the secondary amine is formylated. Synthetic routes typically involve reacting pseudoephedrine with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled conditions. For example, N-Formyl ephedrine analogs can be synthesized by reacting d-ephedrine with formyl chloride in anhydrous solvents, followed by purification via crystallization or chromatography . Key properties include solubility in polar organic solvents (e.g., acetonitrile, methanol) and stability under acidic conditions, though degradation studies are limited.

Q. How can this compound be identified and quantified in complex matrices?

Reverse-phase HPLC with UV detection is widely used. A validated method involves a cyanopropyl column (e.g., Zorbax SB-Cyanopropyl, 250 × 4.6 mm, 5 µm) and a mobile phase of ammonium acetate buffer (pH 5.5–6.5, 20–30 mM) and acetonitrile (55–65% v/v). Detection at 240 nm provides adequate sensitivity, with retention times between 5–7 minutes. Calibration curves show linearity (R² > 0.999) in the range of 10–100 µg/mL .

Advanced Research Questions

Q. How can experimental design optimize chromatographic separation of this compound from structurally similar compounds?

A 2³ full factorial design is effective for optimizing resolution (R). Key factors include mobile phase pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile percentage (55–65%). ANOVA analysis reveals that acetonitrile volume and pH have the largest positive effects on resolution. For example, increasing acetonitrile from 55% to 65% improves R by 1.2 units, while pH adjustment from 5.5 to 6.5 enhances peak symmetry. Avoid ion-pair reagents due to column degradation risks .

Q. What methodological strategies ensure precision and accuracy in stability-indicating assays for this compound?

Precision (intra-day/inter-day %RSD < 2%) is achieved by replicating analyses under varying conditions (e.g., column batches, analyst training). Accuracy (recovery 98–102%) requires spiking known concentrations into placebo matrices (e.g., tablet powder). Stability studies should include forced degradation (acid/base hydrolysis, oxidation, photolysis) to confirm method specificity. For example, thermal stress at 60°C for 24 hours generates a degradant eluting at 5.43 minutes, distinct from the parent compound (6.66 minutes) .

Q. How does this compound compare to pseudoephedrine in chiral resolution and synthetic utility?

While pseudoephedrine is widely used as a chiral auxiliary in asymmetric alkylations, this compound’s steric and electronic modifications may alter enantioselectivity. Computational modeling (e.g., DFT studies) predicts reduced hydrogen-bonding capacity due to formylation, potentially lowering diastereomeric excess in alkylation reactions. Experimental validation via NMR and polarimetry is recommended .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported chromatographic retention times for this compound?

Variability in retention times (e.g., ±0.5 minutes) often stems from differences in column aging, buffer preparation, or temperature fluctuations. Standardize methods using USP-grade reagents and column preconditioning (10–20 injections of mobile phase). Inter-laboratory comparisons with reference standards (e.g., USP Pseudoephedrine RS) improve reproducibility .

Q. What are the limitations of UV detection for quantifying this compound in biological fluids?

UV detection at 240 nm may lack specificity in plasma due to matrix interferences. Coupling HPLC with tandem MS (LOQ: 1 ng/mL) improves selectivity. For example, a PRIMEsep N column with HILIC-MS/MS achieves baseline separation of hydrophilic analogs like citric acid and pseudoephedrine derivatives .

Regulatory and Safety Considerations

Q. What are the stability and handling protocols for this compound in laboratory settings?

Store at 2–8°C in amber vials to prevent photodegradation. Use fume hoods during synthesis to avoid inhalation exposure, which may cause respiratory irritation. Waste disposal must comply with EPA guidelines for amine derivatives .

Future Research Directions

Q. Can this compound serve as a precursor for novel bioactive derivatives?

Explore reductive amination or cross-coupling reactions to generate libraries of N-substituted analogs. Screening for α-adrenergic receptor binding (via radioligand assays) could identify candidates with improved selectivity over pseudoephedrine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.